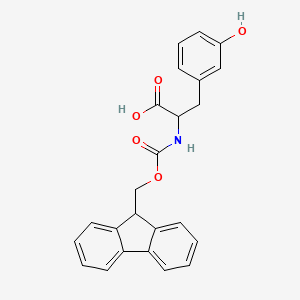

N-Fmoc-3-hydroxy-DL-phenylalanine

Übersicht

Beschreibung

“N-Fmoc-3-hydroxy-D-phenylalanine” is a compound with the CAS Number: 1217724-28-1 . It has a molecular weight of 403.43 and is a solid in physical form . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “N-Fmoc-3-hydroxy-D-phenylalanine” is1S/C24H21NO5/c26-16-7-5-6-15 (12-16)13-22 (23 (27)28)25-24 (29)30-14-21-19-10-3-1-8-17 (19)18-9-2-4-11-20 (18)21/h1-12,21-22,26H,13-14H2, (H,25,29) (H,27,28)/t22-/m1/s1 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“N-Fmoc-3-hydroxy-D-phenylalanine” is a solid in physical form . It has a molecular weight of 403.43 .Wissenschaftliche Forschungsanwendungen

Analytical Methods

A study by Pumera et al. (2002) developed an analytical method for enantioselective separation of DL-amino acids, including derivatives like N-Fmoc-3-hydroxy-DL-phenylalanine, using capillary electrophoresis. This method is significant for purity analysis and studying racemization in solid-phase peptide synthesis, indicating its importance in precise analytical and synthetic procedures (Pumera, Flegel, Lepša, & Jelínek, 2002).

Biomedical Research and Hydrogel Applications

Bojarska et al. (2020) highlighted the role of this compound in biomedical research, particularly in the design and development of novel hydrogelators, biomaterials, and therapeutics. The study provides a comprehensive overview of the structural and supramolecular features essential for understanding these applications (Bojarska et al., 2020).

Self-Assembly and Hydrogelation

Ryan et al. (2010) explored the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids, including this compound. They found that these amino acid derivatives efficiently self-assemble into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This research demonstrates the potential for using minimal atomic substitutions to tune self-assembly and gelation properties in small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

Chemical Synthesis

Crich and Banerjee (2007) utilized this compound in the synthesis of complex peptides. Their work on native chemical ligation at phenylalanine showcases the utility of this derivative in peptide synthesis, highlighting its role in the efficient creation of complex peptide chains (Crich & Banerjee, 2007).

Wirkmechanismus

Target of Action

N-Fmoc-3-hydroxy-DL-phenylalanine is a complex molecule that has been used in research . .

Mode of Action

It is known that fmoc-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Biochemical Pathways

It is known that fmoc-phenylalanine can form hydrogels, which are important in biomedical applications .

Result of Action

It is known that fmoc-phenylalanine can form hydrogels, which have potential applications in 3d cell culture and regenerative medicine .

Action Environment

It is known that the self-assembly of fmoc-phenylalanine to form hydrogels can be influenced by factors such as ph and buffer ions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that Fmoc-dipeptides, including N-Fmoc-3-hydroxy-DL-phenylalanine, can interact with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the aromatic Fmoc group, which can form π–π stacking interactions . The nature of these interactions can vary depending on the specific biomolecules involved and the conditions of the reaction .

Cellular Effects

It has been reported that Fmoc-dipeptides can influence cell function . For instance, Fmoc-phenylalanine-valine, a dipeptide hydrogel scaffold, has been used for 3D culture of various cells . It has been observed to exhibit cell type-dependent biological activity, with higher cell proliferation attained in certain cell types .

Molecular Mechanism

It is known that Fmoc-dipeptides can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Fmoc-dipeptides can exhibit changes in their effects over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that phenylalanine metabolism can be altered in certain conditions . For instance, in Parkinson’s disease, phenylalanine metabolism has been observed to shift, producing higher amounts of trans-cinnamate instead of tyrosine .

Transport and Distribution

It is known that Fmoc-dipeptides can interact with various transporters or binding proteins .

Subcellular Localization

It is known that Fmoc-dipeptides can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAKQPPYEQCJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

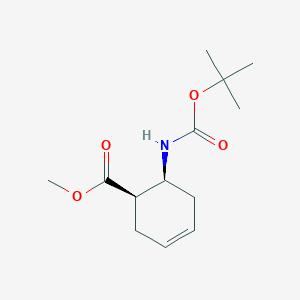

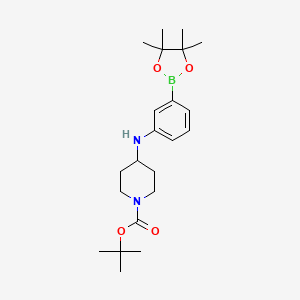

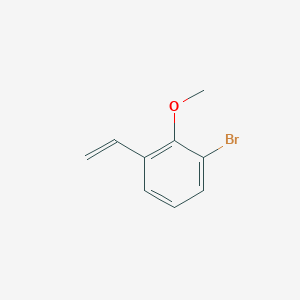

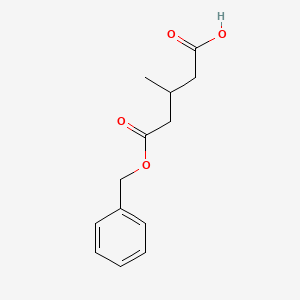

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)

![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)